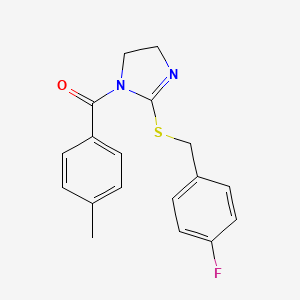

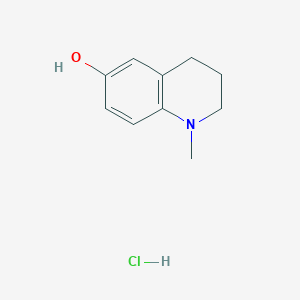

amine CAS No. 2031268-65-0](/img/structure/B3008738.png)

[(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

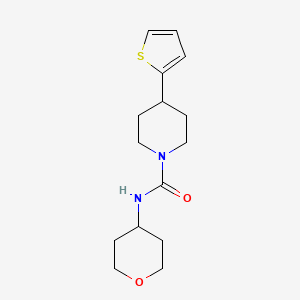

(2,5-Dihydrothiophen-3-yl)methylamine is a compound that falls within the class of dihydrothiophenes, which are sulfur-containing heterocyclic compounds. These compounds are of interest due to their potential applications in various fields, including pharmacology and materials science.

Synthesis Analysis

The synthesis of dihydrothiophene derivatives can be achieved through multicomponent reactions, as demonstrated in the preparation of fully substituted 2,5-dihydrothiophenes . This method involves a sequential one-pot reaction that allows for the incorporation of various substituents into the dihydrothiophene framework, providing a versatile approach to modifying the structure and properties of the resulting compounds.

Molecular Structure Analysis

The molecular structure of dihydrothiophene derivatives can be complex, with the possibility of different substituents influencing the overall conformation and electronic distribution. For instance, the crystal structure analysis of a related compound, 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, revealed a puckered dihydrothiophene ring with significant differences in C–S bond lengths, indicating the impact of steric hindrance on the molecular structure .

Chemical Reactions Analysis

Dihydrothiophenes can undergo various chemical reactions, which can be utilized to further modify their structure. For example, the reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines leads to the formation of substituted dihydrothiophenes . Additionally, the use of a dithienylethene synthon in Suzuki cross-coupling reactions allows for the preparation of photochromic dithienylethene derivatives , showcasing the reactivity of dihydrothiophene compounds in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrothiophene derivatives are influenced by their molecular structure. For example, the stability of a dithienylethene synthon when stored in the dark at room temperature suggests that certain dihydrothiophene derivatives can be quite stable under specific conditions . The reactivity of these compounds with various reagents, such as alcohols and isothiocyanates, further illustrates the diverse chemical behavior of dihydrothiophenes .

Applications De Recherche Scientifique

Synthesis of Substituted 2,5-Dihydrothiophenes : A novel synthesis method for fully substituted 2,5-dihydrothiophenes has been developed, using a sequential one-pot multicomponent reaction. This method allows for extensive variation in the final product's architecture, demonstrating the versatility of 2,5-dihydrothiophene derivatives in organic synthesis (Mari et al., 2018).

Formation of Aminodinitrobutadienes : The molecular complex 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, when reacted with amines, results in highly reactive intermediates leading to aminodinitrobutadienes. This process highlights the reactivity of certain dihydrothiophene derivatives with amines (Efremova et al., 2004).

Synthesis of N-Methyl- and N-Alkylamines : An efficient method for the synthesis of N-methyl- and N-alkylamines has been developed using cobalt oxide nanoparticles. These compounds are significant in life-science molecules and the method demonstrates the utility of 2,5-dihydrothiophene derivatives in the synthesis of bioactive amines (Senthamarai et al., 2018).

Synthesis of Schiff Bases from 1,3,4-Thiadiazole Compounds : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. These compounds showed promising DNA protective ability and antimicrobial activity, indicating potential applications in pharmacology (Gür et al., 2020).

Structural and Electronic Properties Analysis : A detailed study on the structural, vibrational, and electronic properties of 2,5-dihydrothiophene-1,1-dioxide and its derivatives was conducted, providing insights into the electronic properties and chemical reactivity of these molecules (Arjunan et al., 2015).

Safety and Hazards

This compound is associated with several hazard statements including H227, H302, H314, and H335 . These codes indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .

Propriétés

IUPAC Name |

1-(2,5-dihydrothiophen-3-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-7-4-6-2-3-8-5-6/h2,7H,3-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFOPRZWTGKILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CCSC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

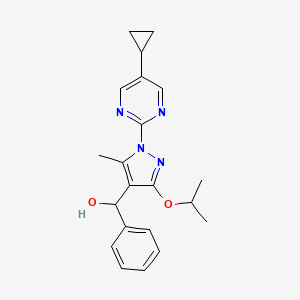

![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)

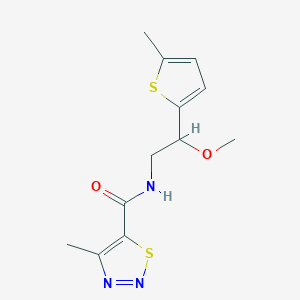

![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)